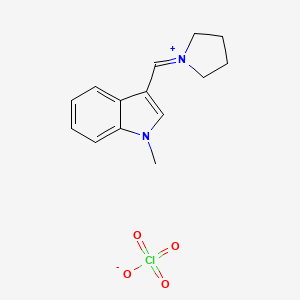
1-(1-Methyl-1H-indol-3-yl)methylenepyrrolidinium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-1H-indol-3-yl)methylenepyrrolidinium perchlorate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is of particular interest due to its unique structure, which combines an indole moiety with a pyrrolidinium group, making it a valuable subject for various scientific research applications.
Métodos De Preparación
The synthesis of 1-(1-Methyl-1H-indol-3-yl)methylenepyrrolidinium perchlorate typically involves the reaction of 1-methylindole with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
1-(1-Methyl-1H-indol-3-yl)methylenepyrrolidinium perchlorate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
1-(1-Methyl-1H-indol-3-yl)methylenepyrrolidinium perchlorate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Methyl-1H-indol-3-yl)methylenepyrrolidinium perchlorate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
1-(1-Methyl-1H-indol-3-yl)methylenepyrrolidinium perchlorate can be compared with other indole derivatives such as:
1-(1H-Indol-3-yl)methanol: Known for its use in the synthesis of pharmaceuticals.
1-(1H-Indol-3-yl)ethanone: Used in the development of various organic compounds.
1-(1H-Indol-3-yl)methylamine: Studied for its potential biological activities.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of indole derivatives.
Propiedades
Número CAS |
74332-90-4 |
|---|---|
Fórmula molecular |
C14H17ClN2O4 |
Peso molecular |
312.75 g/mol |
Nombre IUPAC |
1-methyl-3-(pyrrolidin-1-ium-1-ylidenemethyl)indole;perchlorate |
InChI |
InChI=1S/C14H17N2.ClHO4/c1-15-10-12(11-16-8-4-5-9-16)13-6-2-3-7-14(13)15;2-1(3,4)5/h2-3,6-7,10-11H,4-5,8-9H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
FFVJRYSGWBNECM-UHFFFAOYSA-M |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C=[N+]3CCCC3.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


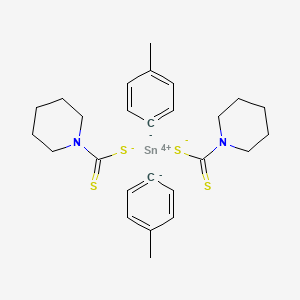
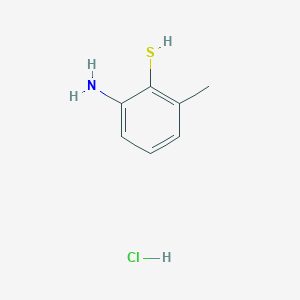
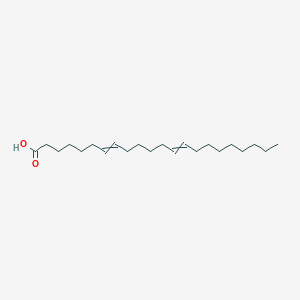
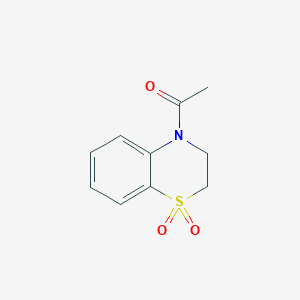
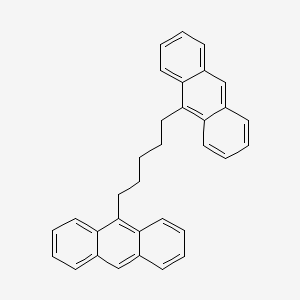




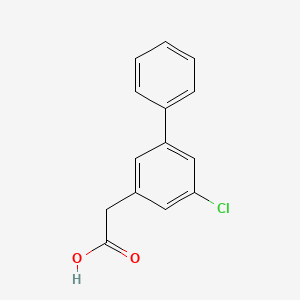

![1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride](/img/structure/B14442813.png)

![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)
